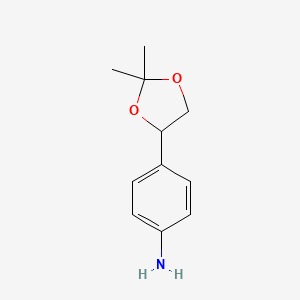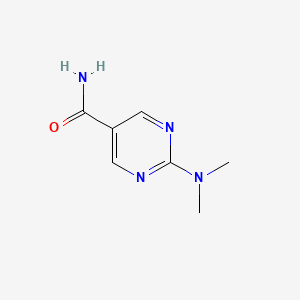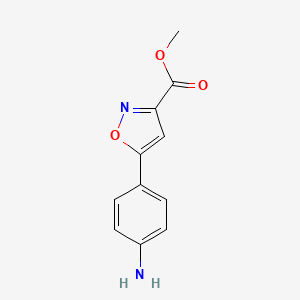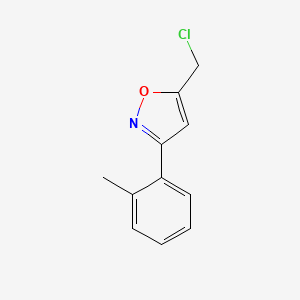![molecular formula C7H5Cl2N3 B11763638 2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11763638.png)
2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its fused ring structure, which includes both pyrrole and triazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the desired compound.
Synthesis via Bromohydrazone: This route involves the formation of bromohydrazone intermediates, which are then cyclized to produce the target compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of triazinium dicyanomethylide intermediates, followed by cyclization to yield the desired product.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent cyclization.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the desired compound.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate and morpholine, with reactions typically conducted in a dioxane/water solvent mixture at elevated temperatures.
Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives .
Scientific Research Applications
2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is a key structural motif in several antiviral and anticancer drugs, including remdesivir and brivanib alaninate
Biological Research: It has been studied for its potential as an inhibitor of various kinases and other biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2,4-Dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:
Remdesivir: An antiviral drug that contains the pyrrolo[2,1-f][1,2,4]triazine moiety and is used to treat COVID-19.
Brivanib Alaninate: An anticancer drug that also contains the pyrrolo[2,1-f][1,2,4]triazine structure.
BMS-690514: An EGFR inhibitor used in cancer therapy.
These compounds share the pyrrolo[2,1-f][1,2,4]triazine core structure but differ in their specific substituents and therapeutic applications, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C7H5Cl2N3 |
|---|---|
Molecular Weight |
202.04 g/mol |
IUPAC Name |
2,4-dichloro-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H5Cl2N3/c1-4-2-3-12-5(4)6(8)10-7(9)11-12/h2-3H,1H3 |
InChI Key |
WZYVAVDRBLIVAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NN2C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



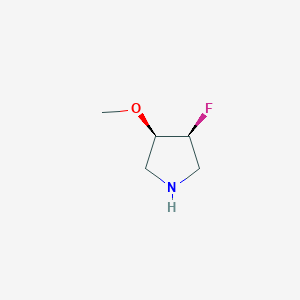
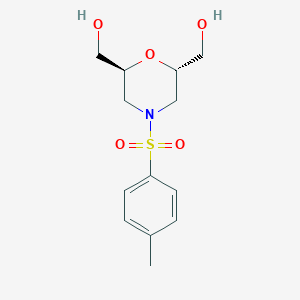

![exo-3-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B11763589.png)

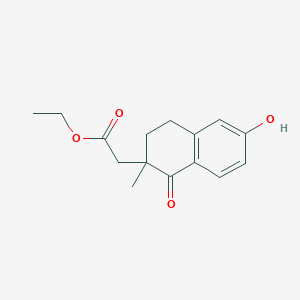

![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)
